molecular formula C11H15NO3 B13551119 Methyl 2-amino-2-(3-ethoxyphenyl)acetate

Methyl 2-amino-2-(3-ethoxyphenyl)acetate

Cat. No.: B13551119
M. Wt: 209.24 g/mol
InChI Key: RXKMFVUFZHCFNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-ethoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-ethoxyphenyl)acetate typically involves the reaction of 3-ethoxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-2-(3-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its solubility and bioavailability. The phenyl ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(3-methoxyphenyl)acetate
  • Methyl 2-amino-2-(4-ethoxyphenyl)acetate
  • Methyl 2-amino-2-(3-ethoxyphenyl)propanoate

Uniqueness

Methyl 2-amino-2-(3-ethoxyphenyl)acetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Biological Activity

Methyl 2-amino-2-(3-ethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15NO3
  • Molecular Weight : Approximately 209.24 g/mol

The compound features an ethoxy group attached to a phenyl ring, which is further linked to an amino group and an acetate moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group enhances solubility and hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Below is a summary table of its antimicrobial efficacy compared to standard antibiotics.

PathogenMIC (mg/L)Comparison AntibioticMIC (mg/L)
Staphylococcus aureus1Penicillin0.5
Escherichia coli0.5Ciprofloxacin0.25
Candida albicans2Fluconazole1

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against these pathogens at comparable levels to established antibiotics.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured human cells. The results are summarized in the following table:

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
IL-620050
TNF-alpha15030
IL-1 beta10020

These findings suggest that this compound may serve as a potential anti-inflammatory agent.

Case Studies

  • Study on Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. It was found that this compound showed promising results in inhibiting bacterial growth in vitro, although further in vivo studies are required for confirmation .
  • Anti-inflammatory Effects : Another study investigated its effects on inflammatory responses in human cell lines, demonstrating a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory drug.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that have been studied for their biological activities. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-2-(3-methoxyphenyl)acetateC11H15NO3Methoxy group enhances binding affinity
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetateC11H14ClNO3Chlorine alters electronic properties
Methyl 2-amino-2-(3-hydroxyphenyl)acetateC11H13NO3Hydroxy group may enhance solubility

The unique positioning of functional groups in this compound influences its reactivity and interactions with biological targets differently compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-2-(3-ethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO3/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3

InChI Key

RXKMFVUFZHCFNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)OC)N

Origin of Product

United States

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